molecular formula C5H9N5 B13117485 2-Imino-1-methyl-1,2-dihydropyrimidine-4,5-diamine

2-Imino-1-methyl-1,2-dihydropyrimidine-4,5-diamine

Katalognummer: B13117485
Molekulargewicht: 139.16 g/mol
InChI-Schlüssel: GMQAJSKAUSSKOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Imino-1-methyl-1,2-dihydropyrimidine-4,5-diamine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-1-methyl-1,2-dihydropyrimidine-4,5-diamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Dimroth rearrangement is a well-known method for synthesizing pyrimidine derivatives. This rearrangement involves the isomerization of heterocycles, which includes the relocation of heteroatoms within the ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Imino-1-methyl-1,2-dihydropyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-Imino-1-methyl-1,2-dihydropyrimidine-4,5-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Imino-1-methyl-1,2-dihydropyrimidine-4,5-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminopyrimidine: This compound is structurally similar but lacks the imino group.

    4,5-Diaminopyrimidine: This compound has similar functional groups but differs in the position of the amino groups.

Uniqueness

2-Imino-1-methyl-1,2-dihydropyrimidine-4,5-diamine is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C5H9N5

Molekulargewicht

139.16 g/mol

IUPAC-Name

2-imino-1-methylpyrimidine-4,5-diamine

InChI

InChI=1S/C5H9N5/c1-10-2-3(6)4(7)9-5(10)8/h2H,6H2,1H3,(H3,7,8,9)

InChI-Schlüssel

GMQAJSKAUSSKOU-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=NC1=N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.